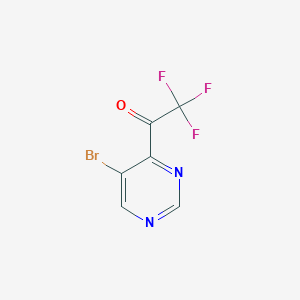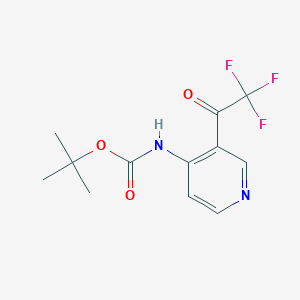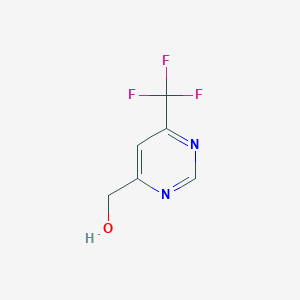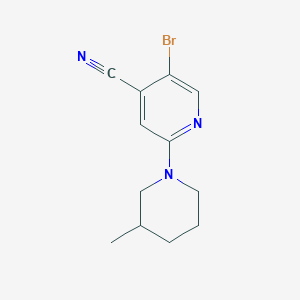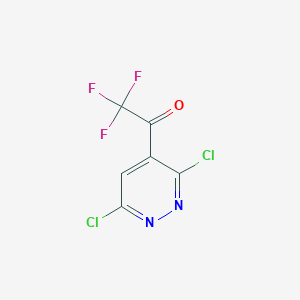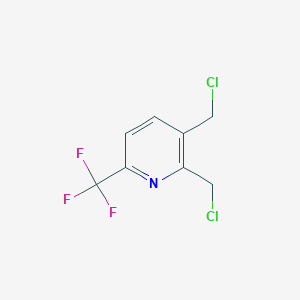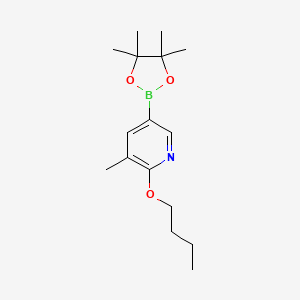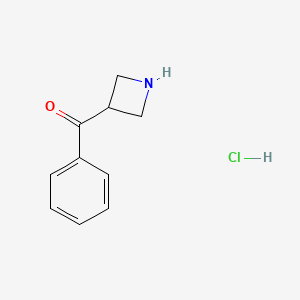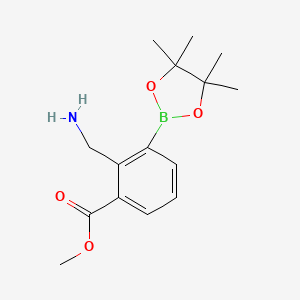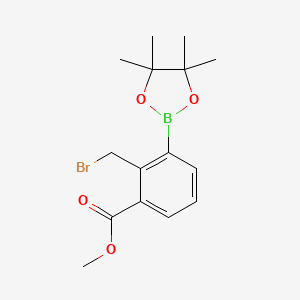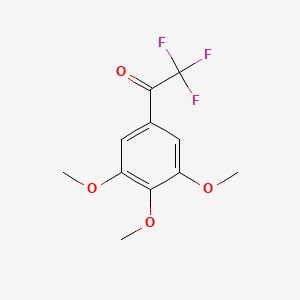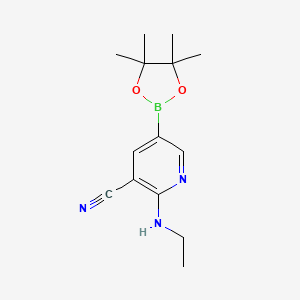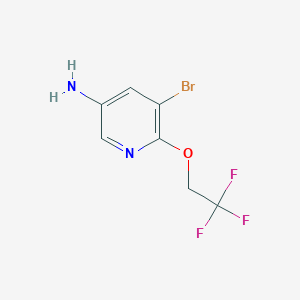
5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine
描述
“5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound has a bromine atom attached at the 5th position, a trifluoroethoxy group at the 6th position, and an amine group at the 3rd position of the pyridine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a pyridine ring. The bromine atom could be introduced through electrophilic aromatic substitution, and the trifluoroethoxy group could be added through nucleophilic substitution. The amine group could be added last, as it is a strong activator of the ring and could interfere with the placement of the other groups.Molecular Structure Analysis
The molecular structure of this compound would be planar due to the nature of the pyridine ring. The electronegative atoms (nitrogen in the pyridine ring, oxygen in the trifluoroethoxy group, and fluorine atoms) would create regions of high electron density, making this compound polar.Chemical Reactions Analysis
This compound could participate in various chemical reactions. The bromine atom could be replaced by other groups through nucleophilic aromatic substitution. The amine group could react with acids to form amides, or it could be acylated to form secondary or tertiary amines.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given the presence of the aromatic ring. Its solubility would depend on the solvent used, but it’s likely to be soluble in polar solvents due to the presence of polar groups.科学研究应用
Synthesis and Structural Studies
Research has explored the synthesis and structural analysis of compounds related to "5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine". For instance, studies have reported on the synthesis of complex molecules incorporating pyridine units and their structural characterization, which can provide insights into the reactivity and potential applications of such compounds in the development of novel materials or pharmaceuticals (N. Kuhn et al., 2003).
Spectroscopic and Optical Properties
Research on similar bromo- and trifluoromethyl-substituted pyridines has focused on their spectroscopic and optical properties, including studies on their vibrational frequencies, chemical shifts, and non-linear optical properties. Such investigations are crucial for understanding the electronic structure and potential applications in optical devices or sensors (H. Vural & M. Kara, 2017).
Antibacterial Activity
Some derivatives of "5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine" have been synthesized and evaluated for their antibacterial activity. This includes the design and synthesis of novel compounds with potential applications in combating bacterial infections, highlighting the relevance of such compounds in medicinal chemistry (B. Reddy & K. Prasad, 2021).
Fluorescence Properties
The fluorescence properties of pyridine derivatives have been studied, suggesting potential applications in the development of fluorescent markers and imaging agents. This research area is significant for biological sciences and materials engineering, where fluorescent compounds are utilized in a variety of imaging and diagnostic applications (A. S. Girgis et al., 2004).
Synthesis of Novel Derivatives
Studies have also focused on the synthesis of novel pyridine-based derivatives through reactions such as Suzuki cross-coupling. Such research contributes to the development of new synthetic methodologies and the exploration of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Gulraiz Ahmad et al., 2017).
安全和危害
As with any chemical compound, handling “5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine” would require proper safety measures. Direct contact or inhalation should be avoided, and it should be handled in a well-ventilated area.
未来方向
The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s a reagent or an intermediate in a chemical synthesis, research could focus on improving its synthesis or finding new reactions it can participate in.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed.
属性
IUPAC Name |
5-bromo-6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O/c8-5-1-4(12)2-13-6(5)14-3-7(9,10)11/h1-2H,3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBXRKUTOVBEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)OCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


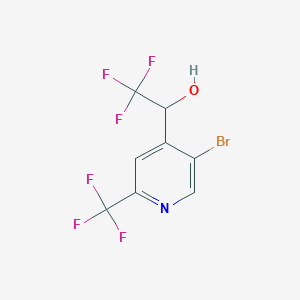
![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)
